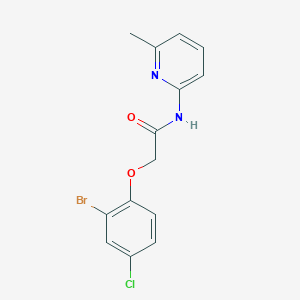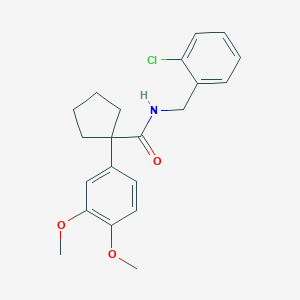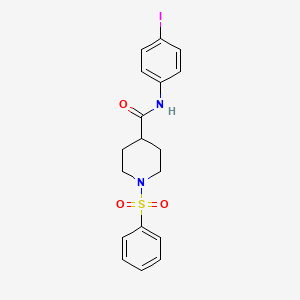![molecular formula C21H17N3OS3 B3615246 N-[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3615246.png)
N-[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further connected to a phenyl and thiophene carboxamide group
Métodos De Preparación
The synthesis of N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 4-position of the thienopyrimidine ring. This can be achieved by reacting the thienopyrimidine with a thiol compound under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced by reacting the sulfanyl-substituted thienopyrimidine with a suitable phenyl halide under palladium-catalyzed cross-coupling conditions.
Formation of the Thiophenecarboxamide Group: The final step involves the formation of the thiophenecarboxamide group by reacting the phenyl-substituted thienopyrimidine with a thiophene carboxylic acid derivative under amide coupling conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The phenyl and thiophene rings can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine: The compound is being investigated for its potential use in drug development. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with a similar thienopyrimidine core but different substituents. These compounds may have different reactivity and biological activity.
Benzothiophenes: Compounds with a benzothiophene core, which may have different electronic properties and reactivity.
Thiophenecarboxamides: Compounds with a thiophenecarboxamide group but different core structures. These compounds may have different solubility and stability.
The uniqueness of N-[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylsulfanyl)phenyl]-2-thiophenecarboxamide lies in its combination of these structural features, which confer specific properties and reactivity.
Propiedades
IUPAC Name |
N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS3/c25-19(17-10-5-11-26-17)24-14-7-2-4-9-16(14)28-21-18-13-6-1-3-8-15(13)27-20(18)22-12-23-21/h2,4-5,7,9-12H,1,3,6,8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRTXVNVZUBUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one](/img/structure/B3615165.png)
![benzyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B3615175.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3615182.png)
![(2E)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROP-2-ENOIC ACID](/img/structure/B3615188.png)

![3-(2,6-dichlorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615218.png)
![3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615225.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B3615233.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B3615239.png)
![2,5-Dichloro-N-{2-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-methyl-benzenesulfonamide](/img/structure/B3615243.png)

![(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3615267.png)
![N-{2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B3615271.png)
